molecular formula C19H24ClN3O5S B2862762 N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride CAS No. 1052534-84-5

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride

Cat. No.: B2862762
CAS No.: 1052534-84-5
M. Wt: 441.93
InChI Key: KIHGOICVDPQQEL-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dioxolo and benzo-thiazol moiety, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the dioxolo and benzo-thiazol rings, followed by the introduction of the diethylaminoethyl group and the carboxamide moiety. Common reagents and conditions used in these reactions may include:

    Formation of dioxolo and benzo-thiazol rings: This step may involve cyclization reactions using appropriate precursors and catalysts.

    Introduction of diethylaminoethyl group: This step may involve nucleophilic substitution reactions using diethylamine and suitable alkylating agents.

    Formation of carboxamide moiety: This step may involve amide bond formation using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride may undergo various types of chemical reactions, including:

    Oxidation: This compound may be susceptible to oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at specific sites within the compound.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride may have a wide range of scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a component in the development of new materials or technologies.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride may involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways: Such as signaling pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride may include other dioxolo and benzo-thiazol derivatives with similar structural features.

Uniqueness

The uniqueness of this compound may lie in its specific combination of functional groups and structural motifs, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S.ClH/c1-3-21(4-2)5-6-22(18(23)16-11-24-7-8-25-16)19-20-13-9-14-15(27-12-26-14)10-17(13)28-19;/h9-11H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGOICVDPQQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=COCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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